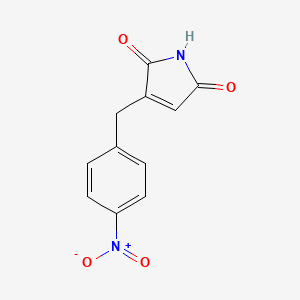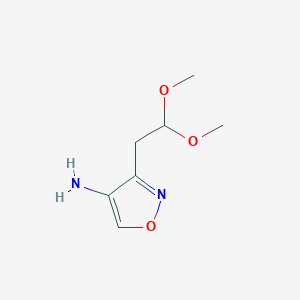
4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with dodecyl bromide under basic conditions to form the dodecylated pyrazole intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the ethyl carbonate moiety, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its pyrazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate involves its interaction with specific molecular targets. The pyrazole core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The dodecyl chain can enhance its lipophilicity, improving its interaction with lipid membranes and cellular uptake .
Similar Compounds:
3-Methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate: Lacks the dodecyl chain, making it less lipophilic.
4-Dodecyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate: Lacks the methyl group, potentially altering its reactivity and biological activity.
Uniqueness: this compound stands out due to its unique combination of a dodecyl chain, a methyl group, and a pyrazole core. This combination enhances its lipophilicity, reactivity, and potential biological activities, making it a valuable compound for various applications .
Propiedades
| 821779-83-3 | |
Fórmula molecular |
C25H38N2O3 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
(4-dodecyl-5-methyl-2-phenylpyrazol-3-yl) ethyl carbonate |
InChI |
InChI=1S/C25H38N2O3/c1-4-6-7-8-9-10-11-12-13-17-20-23-21(3)26-27(22-18-15-14-16-19-22)24(23)30-25(28)29-5-2/h14-16,18-19H,4-13,17,20H2,1-3H3 |
Clave InChI |
AORGSOKQNKWYKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(N(N=C1C)C2=CC=CC=C2)OC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)



